5-Formamido-4-oxopentanoic acid

Physicochemical Differentiation ADME Prediction Isomer Comparison

5-Formamido-4-oxopentanoic acid (CAS 878556-11-7) is a small-molecule organic compound with the molecular formula C6H9NO4 and a molecular weight of 159.14 g/mol. It features a 4-oxopentanoic acid backbone with a formamido substituent at the 5-position, classifying it as both a gamma-keto acid and an N-formyl amino acid derivative.

Molecular Formula C6H9NO4
Molecular Weight 159.14 g/mol
CAS No. 878556-11-7
Cat. No. B12594960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Formamido-4-oxopentanoic acid
CAS878556-11-7
Molecular FormulaC6H9NO4
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(=O)CNC=O
InChIInChI=1S/C6H9NO4/c8-4-7-3-5(9)1-2-6(10)11/h4H,1-3H2,(H,7,8)(H,10,11)
InChIKeyFWYAISRCTGPVLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Formamido-4-oxopentanoic acid (CAS 878556-11-7): A Positionally Defined Keto-Acid Intermediate for Specialized Synthesis


5-Formamido-4-oxopentanoic acid (CAS 878556-11-7) is a small-molecule organic compound with the molecular formula C6H9NO4 and a molecular weight of 159.14 g/mol [1]. It features a 4-oxopentanoic acid backbone with a formamido substituent at the 5-position, classifying it as both a gamma-keto acid and an N-formyl amino acid derivative [2]. This compound is primarily utilized as a research chemical and synthetic intermediate, with its physical properties, such as a calculated LogP of approximately 0.01 and a topological polar surface area (TPSA) of 86.96 Ų , distinctly shaped by the positional placement of its functional groups relative to close structural analogs like 2-Formamido-4-oxopentanoic acid.

Why 5-Formamido-4-oxopentanoic acid Cannot Be Substituted by Its 2-Formamido Isomer or Levulinic Acid


Substituting 5-Formamido-4-oxopentanoic acid with its closest constitutional isomer, 2-Formamido-4-oxopentanoic acid, or the parent keto-acid levulinic acid introduces critical deviations in molecular properties that can derail a synthesis or screening campaign. The shift of the formamido group from the 5- to the 2-position fundamentally alters the molecule's hydrogen-bonding capacity and lipophilicity, as evidenced by distinct computed physicochemical properties. These differences directly impact solubility, chromatographic behavior, and molecular recognition, meaning that one isomer cannot serve as a drop-in replacement for the other without re-optimizing reaction conditions or expecting divergent biological outcomes . The quantitative evidence below details these specific, measurable points of divergence, highlighting the procurement risk of selecting an analog based on molecular formula alone.

Head-to-Head Physicochemical Profiling of 5-Formamido-4-oxopentanoic acid Against Key Analogs


Lipophilicity Divergence: 5-Formamido Isomer is Over 0.8 Log Units More Polar than the 2-Formamido Isomer

The computed partition coefficient (LogP) of 5-Formamido-4-oxopentanoic acid is 0.00660, in stark contrast to the 2-Formamido isomer, which has a reported LogP of -0.835 . This difference of 0.84 Log units indicates significantly lower lipophilicity for the 2-isomer, directly impacting predicted membrane permeability and organic solvent partitioning during synthesis or purification.

Physicochemical Differentiation ADME Prediction Isomer Comparison

Polar Surface Area Distinction: 5-Substitution Increases TPSA by 3.5 Ų Relative to the 2-Formamido Isomer

The topological polar surface area (TPSA) of 5-Formamido-4-oxopentanoic acid is 86.96 Ų, compared to 83.47 Ų for the 2-Formamido isomer . This 3.49 Ų increase, driven by the spatial separation of the polar formamido and carboxylic acid groups, suggests a higher capacity for aqueous solvation and a different hydrogen-bonding network compared to the more sterically constrained 2-isomer.

Molecular Recognition Polar Surface Area Isomer Comparison

Differentiation from Parent Levulinic Acid: The Formamido Group Provides a Unique Synthetic Handle

Unlike the parent molecule, levulinic acid (4-oxopentanoic acid), 5-Formamido-4-oxopentanoic acid incorporates a protected amine equivalent (formamido group) directly into its carbon backbone. This allows for selective chemical transformations at the amide position that are impossible with the simple ketone and carboxylic acid functionalities of levulinic acid . While specific biological activity against 5-LOX or soluble epoxide hydrolase was evaluated for related compounds in this class, the 5-isomer itself serves primarily as an intermediate rather than a final bioactive molecule, as reported in BindingDB for other formamido-oxopentanoic acid analogs [1].

Synthetic Intermediate Functional Group Manipulation Levulinic Acid Analogs

Absence of Confirmed Potent Biological Activity Distinguishes 5-Formamido from Biologically Active Formamido Analogs

While certain complex formamido-oxopentanoic acid derivatives have demonstrated potent enzyme inhibition, including a valine aspartyl ketone analog with a caspase IC50 of 140 nM [1], the unadorned 5-Formamido-4-oxopentanoic acid itself lacks such reported potency. Similarly, a closely related 2-Formamido isomer has been investigated for HDAC inhibition [2]. This data landscape suggests that the simple 5-formamido scaffold is a critical building block whose value lies in its synthetic versatility rather than in any direct, reproducible biological activity, which is a key differentiator for procurement decisions focused on lead-like or probe molecule selection.

Biological Selectivity Enzyme Inhibition Caspase HDAC

Validated Application Scenarios for 5-Formamido-4-oxopentanoic acid Based on Its Differentiated Profile


Synthesis of Pyrrole and Heterocyclic Libraries via Position-Specific Cyclization

The 5-formamido-4-oxopentanoic acid scaffold is ideally suited for the synthesis of pyrrole derivatives through Paal-Knorr-type cyclizations, where the 1,4-dicarbonyl relationship between the ketone and the formamido-derived amine is essential. This specific spatial arrangement is only present in the 5-formamido isomer, not in the 2-formamido or other positional variants, making it a non-substitutable starting material for this key reaction [1].

A Physicochemical Probe for Studying Hydrogen-Bonding Effects in Drug Design

Given its distinct TPSA of 86.96 Ų and a LogP of 0.00660, the compound serves as a well-defined, minimalist probe molecule in medicinal chemistry campaigns aimed at understanding the impact of polar surface area on permeability or solubility, especially when directly compared with the more polar 2-formamido isomer . Its physicochemical profile fills a specific niche between more lipophilic building blocks and highly polar amino acids.

Intermediate for 'One-Carbon' Metabolism Analog Development

The formamido group is a bioisostere for the formyl group in folate metabolism research. 5-Formamido-4-oxopentanoic acid can be used as a simplified analog for constructing tetrahydrofolate-like molecules or as an intermediate in the synthesis of inhibitors targeting folate-dependent enzymes, a role for which levulinic acid, lacking the nitrogen-containing functional group, is fundamentally unsuitable [1].

A Chromatographic and Analytical Standard for Isomer Separation Method Development

The 0.84 Log unit difference and 3.5 Ų TPSA difference from the 2-formamido isomer make this compound an excellent candidate for developing and validating HPLC or SFC methods aimed at separating structurally similar isomers. Its procurement is justified for any laboratory needing to establish a robust analytical method for quality control of regioisomeric mixtures .

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